molecular formula C11H21NOS B2656875 5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one CAS No. 1602799-35-8

5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one

Cat. No.: B2656875
CAS No.: 1602799-35-8
M. Wt: 215.36
InChI Key: LBLSPFSHRLDKGW-UHFFFAOYSA-N
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Description

5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one is a chemical compound with the molecular formula C11H21NOS and a molecular weight of 215.36 g/mol . It is characterized by the presence of a thiomorpholine ring substituted with two methyl groups and a pentan-2-one chain. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one typically involves the reaction of thiomorpholine with a suitable alkylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylthiomorpholine
  • 2,2-Dimethylthiomorpholine
  • 5-(2-Methylthiomorpholin-4-yl)pentan-2-one

Uniqueness

5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one is unique due to its specific substitution pattern on the thiomorpholine ring and the presence of a pentan-2-one chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

5-(2,2-dimethylthiomorpholin-4-yl)pentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NOS/c1-10(13)5-4-6-12-7-8-14-11(2,3)9-12/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLSPFSHRLDKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCN1CCSC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602799-35-8
Record name 5-(2,2-dimethylthiomorpholin-4-yl)pentan-2-one
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